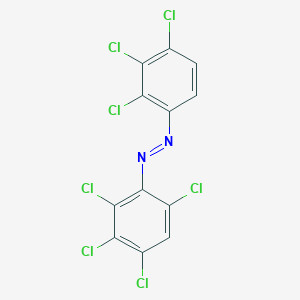
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two aromatic rings substituted with multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene typically involves the reaction of appropriate chlorinated aniline derivatives with nitrosating agents. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated quinones, while reduction could produce chlorinated anilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological macromolecules, such as proteins and DNA. The pathways involved may include oxidative stress and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene
- (E)-1-(2,3,5,6-Tetrachlorophenyl)-2-(2,3,5,6-tetrachlorophenyl)diazene
Uniqueness
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is unique due to its specific pattern of chlorine substitution, which can influence its reactivity and interactions with other molecules. This unique substitution pattern may result in distinct chemical and biological properties compared to other diazenes.
Eigenschaften
CAS-Nummer |
923027-09-2 |
|---|---|
Molekularformel |
C12H3Cl7N2 |
Molekulargewicht |
423.3 g/mol |
IUPAC-Name |
(2,3,4,6-tetrachlorophenyl)-(2,3,4-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H3Cl7N2/c13-4-1-2-7(10(18)8(4)16)20-21-12-6(15)3-5(14)9(17)11(12)19/h1-3H |
InChI-Schlüssel |
HWYWCFBHPORIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


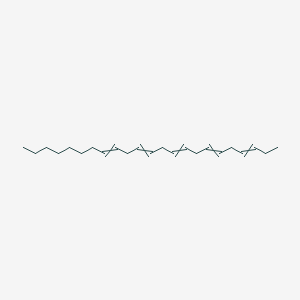
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
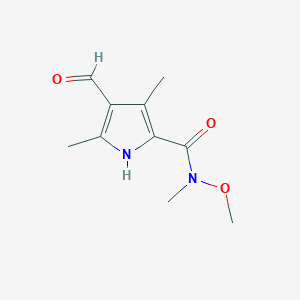

![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
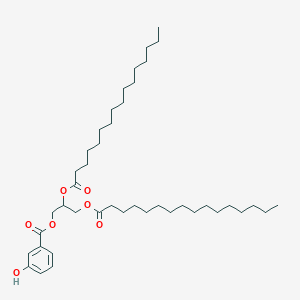
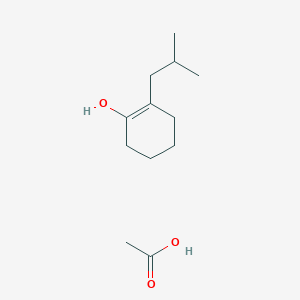

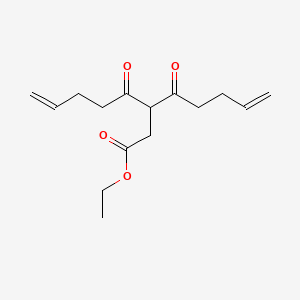
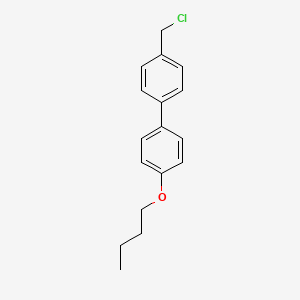
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
![1-Butyl-1,2,3,4-tetrahydrobenzo[h]quinoline-6-carbaldehyde](/img/structure/B14195884.png)
![1,2,3-Trimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14195887.png)
